
2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a fluorinated aromatic ring and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 4-fluoro-2-methylphenyl derivatives with imidazole under specific conditions. One common method includes the use of a formylation reaction to introduce the aldehyde group at the 5-position of the imidazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde.
2-Fluoro-4-methylphenol: Another fluorinated aromatic compound with similar properties.
4-Fluoro-2-methylphenylacetic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to its combination of a fluorinated aromatic ring and an imidazole moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
2-(4-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChIキー |
KWSSILLNEGUXDY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
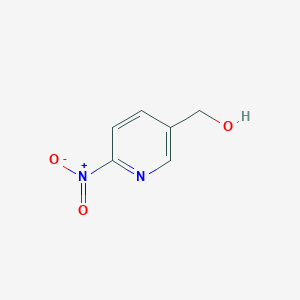

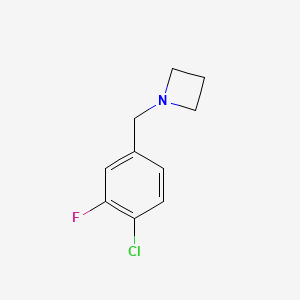
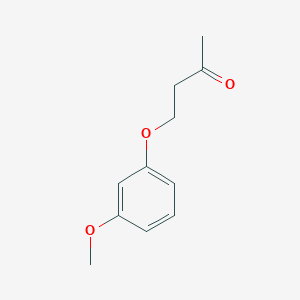

![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
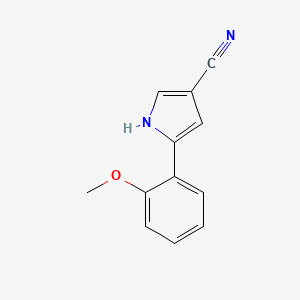

![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)

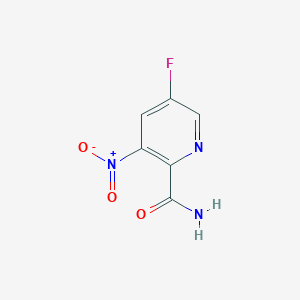
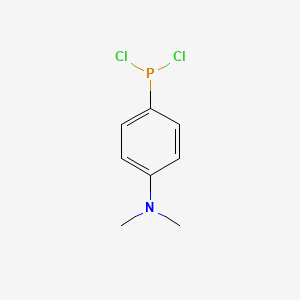
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)
